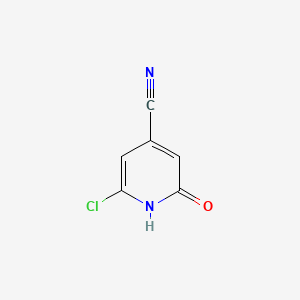![molecular formula C22H25N3O2S B2990730 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide CAS No. 2097904-24-8](/img/structure/B2990730.png)
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C22H25N3O2S and its molecular weight is 395.52. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial/Antioxidant Activities
Compounds featuring cyclopropane carboxylates and pyrazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have shown notable antibacterial and antifungal properties, as well as significant antioxidant potential in in vitro screenings. These findings suggest potential for these compounds in the development of new antimicrobial and antioxidant agents (K. Raghavendra et al., 2016).
Cytotoxic Activities
Newly synthesized compounds, including pyrazole and pyrazolopyrimidine derivatives, have been investigated for their cytotoxic activities against various tumor cell lines. Some derivatives exhibit promising in vitro cytotoxic properties, suggesting their potential as anticancer agents. For example, certain tridentate bipyrazolic compounds have shown significant cytotoxicity, indicating the importance of substituents linked to the pyrazolic rings in determining the cytotoxic activity (M. E. Kodadi et al., 2007).
Regioselective Synthesis
Research has also focused on the regioselective synthesis of pyrazole derivatives, aiming to improve the efficiency of synthesis methods. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates have been synthesized with high regioselectivity under ultrasound irradiation, demonstrating the potential for optimized synthesis protocols in producing these compounds with desirable properties (P. Machado et al., 2011).
Molecular Modeling and Anti-tumor Agents
Further, molecular modeling studies of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been conducted to explore their potential as anti-tumor agents. These studies have included assessments of their effects in mouse tumor models and human cancer cell lines, offering insights into the molecular basis of their anticancer activities (I. Nassar et al., 2015).
Eigenschaften
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-15-12-16(2)25(24-15)19(17-8-11-28-14-17)13-23-21(26)22(9-10-22)18-6-4-5-7-20(18)27-3/h4-8,11-12,14,19H,9-10,13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOBVLBZXSZLGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2(CC2)C3=CC=CC=C3OC)C4=CSC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-methyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2990648.png)
![5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol](/img/structure/B2990649.png)
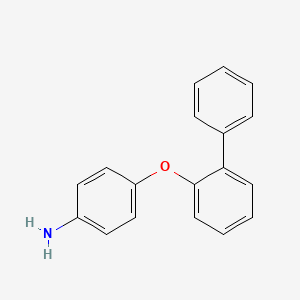
![2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2990651.png)
![1-(3,4-diethoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2990652.png)
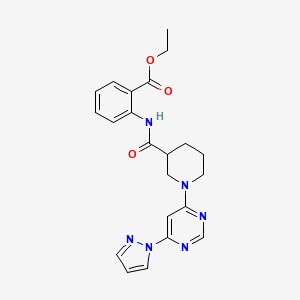
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B2990655.png)

![(Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2990659.png)
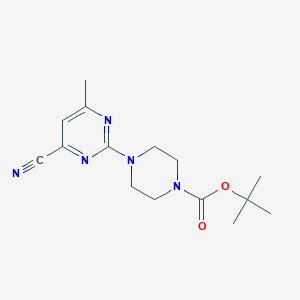
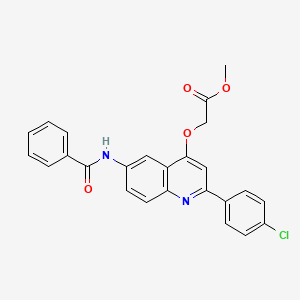
![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2990668.png)
